Currently, research involving 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide primarily focuses on its potential as a chemokine receptor modulator. Specifically, this compound has been identified as a possible inhibitor of chemokine receptors, which play a crucial role in immune responses and inflammatory processes. [] This finding opens up avenues for investigating its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Compound Description: Nitazoxanide is a broad-spectrum antiparasitic compound belonging to the thiazolide class of nitroheterocyclics. It is known for its activity against helminths, anaerobic protozoa, bacteria, intracellular parasites, and viruses [].
Relevance: Nitazoxanide shares a thiazole-2-ylcarbamoyl moiety with the target compound, 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. Both compounds feature a thiazole ring directly linked to a carbamoyl group, indicating potential similarities in their binding or activity profiles. ( [])
Tizoxanide
Compound Description: Tizoxanide is the major metabolite of Nitazoxanide in humans. It possesses comparable efficacy to the parent drug against various parasitic infections [].
Relevance: Tizoxanide, like Nitazoxanide, contains the thiazole-2-ylcarbamoyl moiety, making it structurally similar to 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. The shared structural feature suggests potential similarities in their mode of action or pharmacological properties. ( [])
Compound Description: NTB is a newly synthesized analogue of Nitazoxanide and Tizoxanide, exhibiting even greater potency against kinetoplastid parasites like Trypanosoma cruzi and Leishmania mexicana [].
Relevance: NTB shares the core thiazole-2-ylcarbamoyl structure with both Nitazoxanide/Tizoxanide and 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. It differs by having nitro groups on both the thiazole and benzene rings, highlighting the potential impact of substituent modifications on activity. ( [])
Compound Description: TAK-715 is a potent and orally active p38 MAP kinase inhibitor, showing significant efficacy in treating rheumatoid arthritis [].
Relevance: TAK-715, while structurally distinct from 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in several aspects, still incorporates a thiazole ring system, emphasizing the versatility of this scaffold in targeting different biological pathways. ( [])
Compound Description: GW501516 is a selective agonist of the peroxisome proliferator-activated receptor-δ (PPAR-δ), displaying anti-inflammatory properties [].
Relevance: GW501516 features a thiazole ring system, similarly to 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, but is structurally more complex and targets a different biological target, showcasing the diverse applications of thiazole-containing compounds. ( [])
Compound Description: AZ7 is a compound investigated for its antibiotic potential, but its exact mode of action remains unclear. Metabolomics studies revealed modifications to this compound during analysis [].
Relevance: AZ7 possesses a thiazole ring linked to a carboxamide group, similar to the thiazole-2-ylcarbamoyl moiety in 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. The presence of the pyrimidine ring in AZ7 distinguishes it from the target compound, potentially impacting its binding or activity profile. ( [])
Compound Description: GW3333 is an N-hydroxyformamide tumor necrosis factor-alpha converting enzyme/matrix metalloproteinase (TACE/MMP) inhibitor. It showed significant potential to induce human cytochrome P450 3A (CYP3A) expression, highlighting potential drug-drug interaction concerns [].
Relevance: GW3333, despite belonging to a different chemical class, possesses a carbamoyl group linked to a heterocyclic ring (pyridine), reminiscent of the thiazole-2-ylcarbamoyl moiety in 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. This structural similarity, although distant, hints at potential commonalities in their pharmacological properties. ( [])
Compound Description: GW6495 is another N-hydroxyformamide TACE/MMP inhibitor. In contrast to GW3333, it exhibited a lower potential for CYP3A induction, indicating better drug-drug interaction properties [].
Relevance: GW6495 directly incorporates the thiazole-2-ylcarbamoyl moiety found in 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, signifying a close structural relationship. The presence of the N-hydroxyformamide group in GW6495 distinguishes it from the target compound, potentially contributing to differences in their biological activity. ( [])
Compound Description: GI4023 is a third N-hydroxyformamide TACE/MMP inhibitor, showing lower CYP3A induction potential than GW3333, similar to GW6495 [].
Relevance: Unlike the target compound, 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, GI4023 does not contain a thiazole ring. This lack of a key structural element suggests they likely have distinct binding profiles and targets. ( [])
Compound Description: Chlorantraniliprole is an insecticide, and its pyrolysis products were analyzed in a study focusing on identifying its degradation products in tobacco [].
Relevance: While not directly sharing the thiazole ring, chlorantraniliprole exhibits similarities with 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in terms of its overall structure. Both compounds feature a halogenated aromatic ring connected to a carboxamide moiety linked to a substituted phenyl group. This shared structural motif suggests a potential for similar chemical reactivity or degradation pathways. ( [])
5-bromo-N-methyl-1H-pyrazole-3-carboxamide
Compound Description: This compound is a polar degradation product of chlorantraniliprole, identified during pyrolysis analysis [].
Compound Description: This nonpolar compound is another degradation product of chlorantraniliprole identified during pyrolysis analysis. It represents a significant portion of the applied radioactivity in both pyrazole and benzamide labeling experiments [].
Compound Description: This compound was identified as a selective surrogate agonist for the orphan G protein-coupled receptor GPR27. It shares a common scaffold, N-phenyl-2,4-dichlorobenzamide, with another GPR27 agonist, N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide [].
Relevance: This compound is structurally related to 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide through the presence of a 1,3-thiazol-2-ylamino group connected to a benzamide core. The differences lie in the substituents on the benzamide ring and the presence of a sulfonyl group instead of a carbonyl group linking the thiazole unit. This close structural relationship suggests that these compounds might share similar binding modes or interact with related biological targets. ( [])
Compound Description: This compound was also identified as a selective surrogate agonist for the orphan G protein-coupled receptor GPR27. It shares a common scaffold, N-phenyl-2,4-dichlorobenzamide, with another GPR27 agonist, 2,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide [].
Relevance: While this compound lacks the thiazole ring present in 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, it shares the benzamide core and a similar substitution pattern on the phenyl ring. Its activity as a GPR27 agonist, along with the structurally related thiazole-containing compound, suggests that the benzamide core with appropriate substituents might be important for the interaction with this receptor. This finding could be relevant for exploring the potential activity of 2-bromo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide or its derivatives at GPR27. ( [])
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.